molecular formula C7H6BClO3 B1426510 (3-Chloro-2-formylphenyl)boronic acid CAS No. 928048-11-7

(3-Chloro-2-formylphenyl)boronic acid

Cat. No. B1426510
M. Wt: 184.39 g/mol
InChI Key: NYANPLLJDXQXPC-UHFFFAOYSA-N
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Description

“(3-Chloro-2-formylphenyl)boronic acid” is a chemical compound with the CAS Number: 928048-11-7 . It has a molecular weight of 184.39 .


Synthesis Analysis

While specific synthesis methods for “(3-Chloro-2-formylphenyl)boronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method, which is widely applied in carbon–carbon bond formation .


Molecular Structure Analysis

The InChI code for “(3-Chloro-2-formylphenyl)boronic acid” is 1S/C7H6BClO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(3-Chloro-2-formylphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most well-studied reactions involving boronic acids is the cis-diol conjugation, which is used in reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

“(3-Chloro-2-formylphenyl)boronic acid” is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

Boronic Acid Macrocycles and Molecular Receptors

(Celis, Godoy-Alcántar, Guerrero-Alvarez, & Barba, 2014) explored the synthesis of cyclic boronate esters using (3-aminophenyl)boronic acid and other derivatives for creating macrocyclic compounds. These compounds showed potential as molecular receptors due to their cavity structures and Lewis acid properties.

Catalysis in Organic Synthesis

Boronic acids, including variants like (3-Chloro-2-formylphenyl)boronic acid, play a crucial role in organic synthesis. (Hashimoto, Gálvez, & Maruoka, 2015) discussed the use of boronic acid catalysis for aza-Michael additions, highlighting its importance in enantioselective reactions.

Complex Formation with Porphyrins

(Młodzianowska, Latos‐Grażyński, Szterenberg, & Stępień, 2007) reported on the interaction of boron(III) with N-confused and N-fused porphyrins. The study provided insights into the conformation and coordination behavior of boron atoms in such complexes.

Fluorescence Quenching Studies

Research by (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015) focused on the fluorescence quenching properties of boronic acid derivatives, including studies on 5-chloro-2-methoxy phenyl boronic acid, which is structurally similar to (3-Chloro-2-formylphenyl)boronic acid.

Palladium-Catalyzed Cross-Coupling Reactions

(Prabakaran, Nawaz Khan, & Jin, 2012) discussed the use of boronic acids, including (3-Chloro-2-formylphenyl)boronic acid, in palladium-catalyzed Suzuki coupling reactions, highlighting its utility in synthesizing complex organic structures.

Sensors for Biological Active Substances

(Huang, Jia, Xie, Wang, Xu, & Fang, 2012) and (Wannapob, Kanatharana, Limbut, Numnuam, Asawatreratanakul, Thammakhet, & Thavarungkul, 2010) have explored the applications of boronic acids in developing sensors for detecting biological active substances, such as carbohydrates and bacteria.

Biomedical Applications

(Cambre & Sumerlin, 2011) reviewed the use of boronic acid-containing polymers in various biomedical applications, including HIV, obesity, diabetes, and cancer treatment.

Future Directions

Boronic acid-based compounds, including “(3-Chloro-2-formylphenyl)boronic acid”, are being explored for novel chemistries. The reversible click chemistries involving boronic acids are of particular interest due to their potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

(3-chloro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYANPLLJDXQXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-formylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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